molecular formula C9H10F2O3 B14886186 4-(Difluoromethyl)-2,6-dimethoxyphenol

4-(Difluoromethyl)-2,6-dimethoxyphenol

Cat. No.: B14886186
M. Wt: 204.17 g/mol
InChI Key: RRGAXBCECFIHGC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deoxyfluorination of aldehydes using reagents such as sulfur tetrafluoride (SF4), N,N-diethylaminosulfur trifluoride (DAST), or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2,6-dimethoxyphenol may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

4-(Difluoromethyl)-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for target molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-2-nitrobenzene
  • Difluoromethyl pyrazole derivatives
  • Difluoromethylthioethers

Uniqueness

4-(Difluoromethyl)-2,6-dimethoxyphenol is unique due to the presence of both difluoromethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C9H10F2O3/c1-13-6-3-5(9(10)11)4-7(14-2)8(6)12/h3-4,9,12H,1-2H3

InChI Key

RRGAXBCECFIHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(F)F

Origin of Product

United States

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